molecular formula C10H13N5O5 B15142356 Guanosine-8-d-1

Guanosine-8-d-1

Cat. No.: B15142356
M. Wt: 284.25 g/mol
InChI Key: NYHBQMYGNKIUIF-KQVTXARKSA-N
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Description

Guanosine-8-d-1 is a deuterium-labeled derivative of guanosine, a purine nucleoside comprising guanine attached to a ribose ring via a β-N9-glycosidic bond . This compound is primarily used in scientific research due to its unique properties and applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Guanosine-8-d-1 involves the incorporation of deuterium into the guanosine molecule. This can be achieved through various chemical reactions, including the use of deuterated reagents and solvents. The process typically involves the following steps:

Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation. This method involves the use of genetically engineered strains of Escherichia coli that have been optimized for the production of guanosine. The fermentation process is followed by the incorporation of deuterium through chemical reactions .

Chemical Reactions Analysis

Types of Reactions: Guanosine-8-d-1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

Molecular Formula

C10H13N5O5

Molecular Weight

284.25 g/mol

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-3-deuterio-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6-,9-/m1/s1/i6D

InChI Key

NYHBQMYGNKIUIF-KQVTXARKSA-N

Isomeric SMILES

[2H][C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O)O

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N

Origin of Product

United States

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